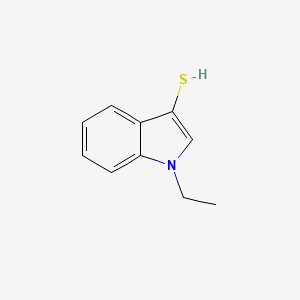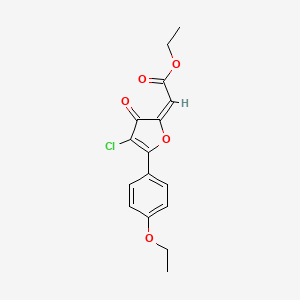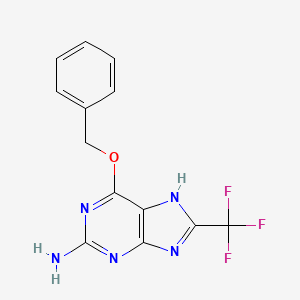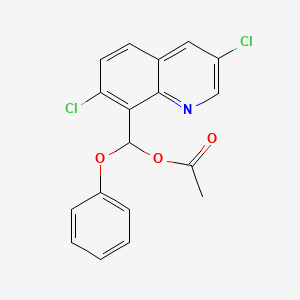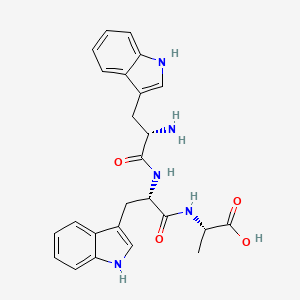
Trp-Trp-Ala
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Trp-Ala can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide is assembled step-by-step on a solid support, typically a resin. The process involves the following steps:
Attachment of the first amino acid: The C-terminal amino acid (alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid (tryptophan) is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Trp-Trp-Ala can undergo various chemical reactions, including:
Oxidation: Tryptophan residues in the peptide can be oxidized by reactive oxygen species (ROS) such as peroxyl radicals (ROO˙).
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: The indole ring of tryptophan can undergo substitution reactions, such as prenylation, where a prenyl group is added to the indole ring.
Common Reagents and Conditions
Prenylation: Prenyltransferases such as EchPT1 can catalyze the addition of prenyl groups to the indole ring of tryptophan.
Major Products
Oxidation Products: Hydroperoxides, alcohols, N-formylkynurenine, and kynurenine.
Prenylation Products: Prenylated derivatives of this compound.
Applications De Recherche Scientifique
Trp-Trp-Ala has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Trp-Trp-Ala involves its interaction with specific molecular targets and pathways. For example, tryptophan-rich peptides can insert into biological membranes and disrupt their integrity, leading to antimicrobial effects . Additionally, the oxidation of tryptophan residues can generate reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trp-Ala: A dipeptide composed of tryptophan and alanine.
Ala-Trp: Another dipeptide with the same amino acids but in reverse order.
Cyclo-Trp-Ala: A cyclic dipeptide with tryptophan and alanine residues.
Uniqueness
Trp-Trp-Ala is unique due to the presence of two tryptophan residues, which confer distinct biochemical properties compared to dipeptides like Trp-Ala and Ala-Trp. The additional tryptophan residue enhances its potential for interactions with biological membranes and other molecular targets .
Propriétés
Numéro CAS |
59005-78-6 |
|---|---|
Formule moléculaire |
C25H27N5O4 |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H27N5O4/c1-14(25(33)34)29-24(32)22(11-16-13-28-21-9-5-3-7-18(16)21)30-23(31)19(26)10-15-12-27-20-8-4-2-6-17(15)20/h2-9,12-14,19,22,27-28H,10-11,26H2,1H3,(H,29,32)(H,30,31)(H,33,34)/t14-,19-,22-/m0/s1 |
Clé InChI |
CUHBVKUVJIXRFK-DVXDUOKCSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12901585.png)
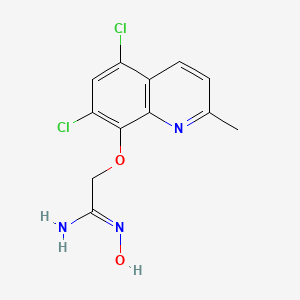
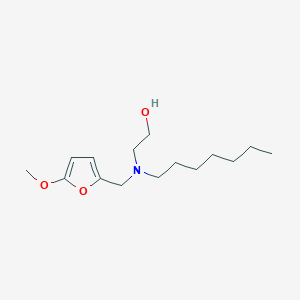
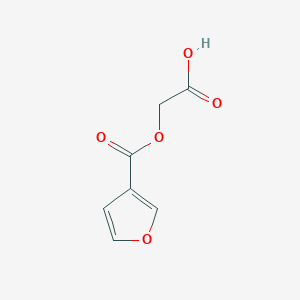
![bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B12901595.png)
![5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12901596.png)
![1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12901602.png)
![2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B12901603.png)

![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)
